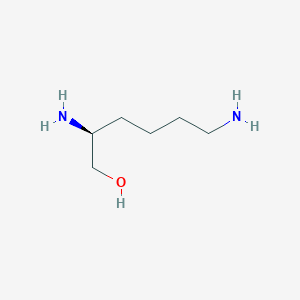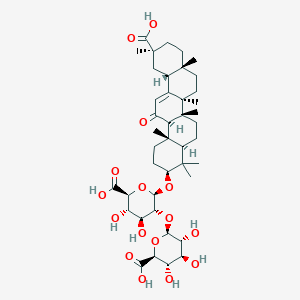
6-氨基烟酸
描述
Synthesis Analysis
The synthesis of 6-aminonicotinic acid has been explored through various methods, including electroorganic synthesis from 2-amino-5-chloropyridine by electrochemical hydrogenation and carboxylation processes. Raju et al. (2003) reported a synthesis approach utilizing electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine in the presence of sulfuric acid and carbon dioxide, achieving good yields (Raju, Mohan, & Reddy, 2003). Additionally, Beccalli et al. (2000) developed a method for synthesizing 6-aminonicotinic acid derivatives starting from readily available 3-substituted acrylamidines, showcasing the versatility of synthetic approaches for this compound (Beccalli, Clerici, & Gelmi, 2000).
Molecular Structure Analysis
The molecular structure of 6-aminonicotinic acid plays a crucial role in its chemical behavior and potential applications. Wang et al. (2017) investigated the assembly of 6-aminonicotinic acid with inorganic acids, leading to the formation of molecular salts with varied dimensionalities. Their research highlighted the impact of hydrogen bonding contacts on the stabilization of these structures, demonstrating the structural versatility of 6-aminonicotinic acid (Wang, Zhang, Wang, Luo, & Sun, 2017).
Chemical Reactions and Properties
6-Aminonicotinic acid's chemical properties are influenced by its ability to participate in various reactions. Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid under mild conditions, revealing the compound's potential for diverse chemical transformations and applications in synthesis (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Physical Properties Analysis
The physical properties of 6-aminonicotinic acid, such as solubility, melting point, and crystal structure, are essential for its practical applications. Research by Wang et al. (2017) on the assembly of 6-aminonicotinic acid with inorganic anions provides insight into its physical characteristics, including the impact of different anions on the crystal structures and absorption properties (Wang, Zhang, Wang, Luo, & Sun, 2017).
Chemical Properties Analysis
The chemical behavior of 6-aminonicotinic acid, including its reactivity and interaction with other compounds, is a key area of study. The work of Gennaro et al. (2004) on its electrosynthesis highlights the compound's electrochemical properties and reactivity, providing a foundation for further exploration of its chemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
科学研究应用
癌症研究:6-氨基烟酰胺,6-氨基烟酸的衍生物,已被发现能够降低各种癌症的线粒体活性并改变能量代谢,可能影响肿瘤生长 (Dietrich, Friedland, & Kaplan, 1958)。
神经科学:在新生大鼠中,6-氨基烟酰胺通过降低鸟氨酸脱羧酶活性并影响其对生长刺激的反应能力,影响了大脑发育 (Morris, Nadler, Nemeroff, & Slotkin, 1985)。
化疗研究:6-氨基烟酸酯显示出作为更有效的抗增殖剂对远端转移性胰腺癌的潜在作用,与6-氨基烟酸相比,对原代海马大鼠神经元的毒性作用较小 (Gao et al., 2022)。
药理学:6-氨基烟酸类似物表现出低至中微摩尔的GABA(A)受体结合亲和力,为激动剂设计和探索GABA(A)受体区域内不同药理学特性提供了新机会 (Petersen et al., 2014)。
合成化学:使用3-取代丙烯酰胺和电子贫化炔烃合成了6-氨基烟酸衍生物的新方法,从而实现了从这些中间体制备吡啶 (Beccalli, Clerici, & Gelmi, 2000)。
材料科学:6-氨基烟酸和无机阴离子可以结合形成各种分子结构,其中3-D立体框架显示出最强的氢键接触 (Wang et al., 2017)。
溶剂致色性和质子转移:6-氨基烟酸在各种溶剂中表现出溶剂致色性和质子转移,极性非质子溶剂中为未解离的6-ANA,在极性质子溶剂中为离子 (Dogra, 2005)。
电催化:银阴极对2-氨基-5-溴吡啶的还原表现出显著的电催化效应,导致48-82%的6-氨基烟酸产率,同时产生适量的2-氨基吡啶 (Gennaro et al., 2004)。
微生物学:通过代谢为6-氨基烟酰胺腺嘌呤二核苷酸和6-氨基烟酰胺腺嘌呤二核苷酸磷酸盐,6-氨基烟酰胺和6-氨基烟酸对细菌的生长起到抑制作用 (Cobb, Pearcy, & Gholson, 1977)。
安全和危害
6-Aminonicotinic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .
未来方向
属性
IUPAC Name |
6-aminopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIFWRHIEBXBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Record name | 6-aminonicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062882 | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminonicotinic acid | |
CAS RN |
3167-49-5 | |
| Record name | 6-Aminonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3167-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003167495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminonicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINONICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VR2O1OK60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

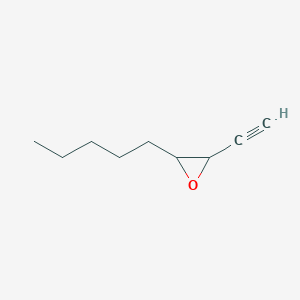
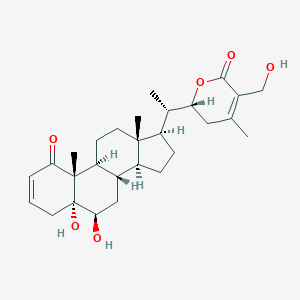
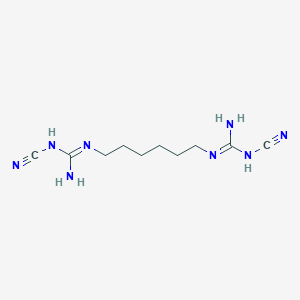



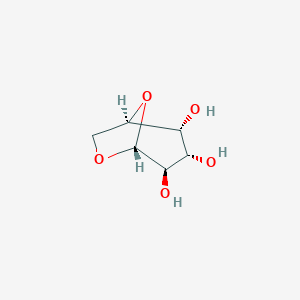
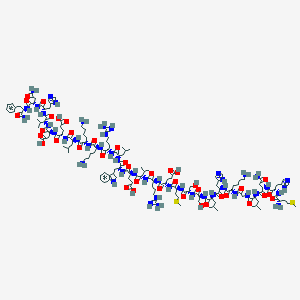
![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)

